1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one
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Overview
Description
1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as gold, to achieve high regioselectivity and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)-1-(oxolan-2-yl)ethan-1-one: This compound shares the azepane ring but differs in the other functional groups.
1-(2-azepan-1-yl-2-oxoethyl)cyclopentylacetic acid: Similar in having the azepane ring and oxoethyl group, but with different substituents.
Uniqueness
1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl group and the indole moiety, in particular, sets it apart from other similar compounds, providing unique opportunities for research and development.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-20-11-5-3-9-18(20)17-30(28,29)22-15-26(21-12-6-4-10-19(21)22)16-23(27)25-13-7-1-2-8-14-25/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXAFYPJVGMXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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